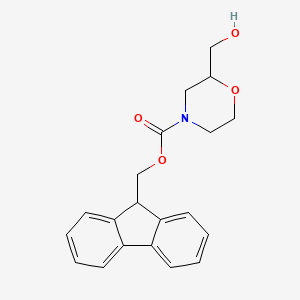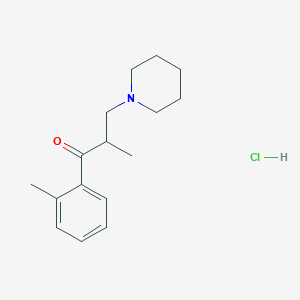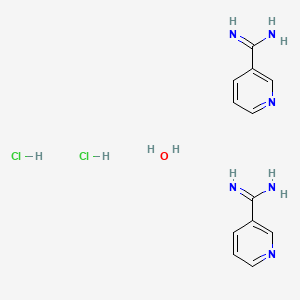
(9H-fluoren-9-yl)methyl 2-(hydroxymethyl)morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-fluoren-9-yl)methyl 2-(hydroxymethyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C20H21NO4 and a molecular weight of 339.38504 g/mol . This compound is characterized by its unique structure, which includes a fluorenyl group attached to a morpholine ring via a carboxylate linkage. The presence of both hydrophobic and hydrophilic functional groups makes it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
The synthesis of (9H-fluoren-9-yl)methyl 2-(hydroxymethyl)morpholine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the fluorenylmethyl group: This step involves the protection of the fluorenyl group using a suitable protecting agent.
Attachment to the morpholine ring: The protected fluorenyl group is then reacted with morpholine-4-carboxylic acid under specific conditions to form the desired compound.
Deprotection: The final step involves the removal of the protecting group to yield this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process .
Análisis De Reacciones Químicas
(9H-fluoren-9-yl)methyl 2-(hydroxymethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The fluorenyl group can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(9H-fluoren-9-yl)methyl 2-(hydroxymethyl)morpholine-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines and carboxylic acids.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (9H-fluoren-9-yl)methyl 2-(hydroxymethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The fluorenyl group can intercalate into DNA, affecting its structure and function. The morpholine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor signaling pathways .
Comparación Con Compuestos Similares
(9H-fluoren-9-yl)methyl 2-(hydroxymethyl)morpholine-4-carboxylate can be compared with similar compounds such as:
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: This compound also contains a fluorenyl group and is used in peptide synthesis.
Fluorenylmethyloxycarbonyl (Fmoc) derivatives: These compounds are commonly used as protecting groups in organic synthesis.
The uniqueness of this compound lies in its combination of the fluorenyl group with the morpholine ring, providing distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C20H21NO4 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl 2-(hydroxymethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C20H21NO4/c22-12-14-11-21(9-10-24-14)20(23)25-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,22H,9-13H2 |
Clave InChI |
RHLNPNGKORBWJY-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B15288716.png)








![1,2,4-Oxadiazol-5(4h)-one,4-[(3e)-4-fluoro-5-hydroxy-3-pentenyl]-3-methyl-](/img/structure/B15288766.png)
